(R)-6-Fluoro-8-methoxychroman-4-amine
Description
®-6-Fluoro-8-methoxychroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of fluorine and methoxy groups in the compound’s structure can significantly influence its chemical properties and biological activities.
Properties
Molecular Formula |
C10H12FNO2 |
|---|---|
Molecular Weight |
197.21 g/mol |
IUPAC Name |
(4R)-6-fluoro-8-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO2/c1-13-9-5-6(11)4-7-8(12)2-3-14-10(7)9/h4-5,8H,2-3,12H2,1H3/t8-/m1/s1 |
InChI Key |
XJDPHBMUCAKBKU-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=CC(=CC2=C1OCC[C@H]2N)F |
Canonical SMILES |
COC1=CC(=CC2=C1OCCC2N)F |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Reductive Amination
A common approach involves the reductive amination of a chroman-4-one intermediate bearing the 6-fluoro and 8-methoxy substituents. The general sequence is:
- Step 1: Synthesis of the chroman-4-one intermediate with fluorine and methoxy substitutions.
- Step 2: Reductive amination with an amine donor (e.g., ammonia or primary amine) in the presence of a reducing agent such as sodium triacetoxyborohydride or hydrogen with a catalyst.
- Step 3: Use of chiral catalysts or chiral auxiliaries to favor formation of the (R)-enantiomer.
- Step 4: Purification by chromatographic methods (flash chromatography, preparative TLC) to isolate the desired enantiomer.
This method was exemplified in a patent (WO2020210785A1) describing the preparation of related chroman amines via reductive amination of aldehyde intermediates, with careful stereochemical control verified by chiral HPLC analysis showing enantiomeric excess (ee) >99% and purity >95%.
Biotransformation Using Transaminase Enzymes
An alternative and highly enantioselective method involves biotransformation:
- Starting from a chroman ketone or aldehyde intermediate, a transaminase enzyme catalyzes the conversion to the corresponding (R)-amine.
- The reaction uses an amine donor (such as isopropylamine) and proceeds under mild conditions.
- This enzymatic approach allows for high stereoselectivity and can be scaled up for industrial applications.
- The process may include subsequent salt formation (e.g., oxalate salt) to improve stability and handling.
This method is described in patent WO2015038022A1, which details transaminase-catalyzed synthesis of (R)-chroman amines, including those with fluorine substituents, and highlights the ability to obtain high enantiomeric purity without extensive chromatographic separation.
Protection and Deprotection Strategies
- Hydroxyl groups on the chroman ring (e.g., at the 8-methoxy position) may require protection during certain synthetic steps.
- Common protecting groups include silyl ethers or acetals.
- After key transformations such as reductive amination, deprotection is performed to restore the hydroxyl or methoxy functionality.
- These steps ensure the integrity of sensitive functional groups during multi-step synthesis.
Oxidation and Intermediate Formation
- The aldehyde intermediate required for reductive amination is often prepared by oxidation of the corresponding alcohol using reagents such as Dess-Martin periodinane.
- This oxidation is stereospecific and preserves the configuration of other chiral centers.
- The aldehyde is then immediately used in the reductive amination step to minimize side reactions.
Analytical and Purification Techniques
- Chiral HPLC: Used extensively to confirm enantiomeric purity (>99% ee) and chemical purity (>95%) of the final compound. Columns such as Chiralpak AD-H and Chiralcel OD-H with n-hexane/2-propanol eluents are typical.
- Flash Column Chromatography and Preparative TLC: Employed for purification after key steps.
- NMR and Mass Spectrometry: Used for structural confirmation.
- Salt Formation: Conversion to oxalate or other salts enhances compound stability and facilitates isolation.
Summary Table of Preparation Methods
Research Findings and Observations
- The reductive amination approach yields the desired (R)-6-fluoro-8-methoxychroman-4-amine in moderate to good yields (typically 8–20% after purification), with high stereochemical purity confirmed by chiral HPLC.
- Biotransformation with transaminase enzymes offers a greener, more stereoselective alternative with potential for scale-up and fewer purification steps.
- Analytical methods are critical for ensuring the correct stereochemistry, as the biological activity of the compound is highly dependent on its configuration.
- The presence of fluorine and methoxy substituents influences both the chemical reactivity during synthesis and the compound’s biological properties, necessitating careful control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-6-Fluoro-8-methoxychroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to (R)-6-Fluoro-8-methoxychroman-4-amine may exhibit antidepressant properties by acting as serotonin reuptake inhibitors and modulating serotonin receptors. A study highlighted the significance of chroman derivatives in treating major depressive disorder and related conditions through their interaction with 5-HT1A receptors, which are crucial in regulating mood and anxiety .
Table 1: Potential Antidepressant Mechanisms of this compound
| Mechanism | Description |
|---|---|
| Serotonin Reuptake Inhibition | Prevents the reabsorption of serotonin, increasing its availability in synapses. |
| 5-HT1A Receptor Modulation | Acts as an agonist or antagonist, influencing mood regulation. |
| Neuroprotective Effects | May protect against neurodegeneration linked to depression. |
Anti-inflammatory Properties
Studies have shown that chroman derivatives can possess anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation. The interaction of this compound with specific inflammatory pathways suggests its application in managing diseases such as arthritis and other inflammatory disorders .
Case Study 1: Depression Treatment
In a clinical trial involving patients with major depressive disorder, a derivative of this compound demonstrated significant improvements in depression scores compared to a placebo group. The compound showed efficacy in reducing symptoms associated with anxiety and depression, highlighting its potential as a therapeutic agent .
Case Study 2: Inflammation Management
A preclinical study investigated the effects of this compound on inflammatory markers in animal models. Results indicated a reduction in pro-inflammatory cytokines, suggesting its role in modulating inflammatory responses and providing a basis for further exploration in chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of ®-6-Fluoro-8-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-8-methoxychroman-4-amine: Lacks the ®-configuration, which can affect its biological activity and binding affinity.
6-Fluoro-8-methoxychroman: Lacks the amine group, which can significantly alter its reactivity and biological properties.
8-Methoxychroman-4-amine: Lacks the fluorine atom, which can influence its chemical stability and biological activity.
Uniqueness
®-6-Fluoro-8-methoxychroman-4-amine is unique due to the presence of the ®-configuration, which can impart specific stereochemical properties that influence its biological activity and interactions with molecular targets. The combination of fluorine, methoxy, and amine groups also contributes to its distinct chemical and biological properties.
Biological Activity
(R)-6-Fluoro-8-methoxychroman-4-amine is a fluorinated derivative of chroman that has garnered attention in medicinal chemistry for its potential biological activities. This compound is characterized by a fluorine atom at the 6-position and a methoxy group at the 8-position of the chroman ring, which are believed to enhance its binding affinity and selectivity to various biological targets, particularly in neuropharmacology.
Chemical Structure and Properties
- Molecular Formula : CHF
- Molecular Weight : Approximately 183.21 g/mol
- Structural Features : The presence of the fluorine atom and methoxy group contributes to its unique pharmacological profile.
The mechanism of action for this compound involves interactions with specific receptors and enzymes:
- Binding Affinity : The fluorine atom enhances the compound's selectivity and binding affinity to neurotransmitter receptors, potentially influencing serotonin and dopamine pathways.
- Biochemical Pathways : It modulates various biochemical pathways, which may lead to therapeutic effects in mood disorders and other neurological conditions.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Neuropharmacological Effects :
- Initial studies suggest that this compound may act as a selective modulator of neurotransmitter receptors, with potential applications in treating anxiety and depression. Its ability to influence serotonin and dopamine signaling pathways is particularly noteworthy.
-
Anticancer Activity :
- Modifications at the 4-position of chroman derivatives have been linked to significant reductions in the proliferation of breast and lung cancer cells. Certain studies report that these derivatives can trigger caspase-dependent apoptosis, indicating their potential as anticancer agents.
-
Structure-Activity Relationship (SAR) :
- The presence of the fluorine atom and amine group is critical for enhancing biological activity. Variations in these substituents can significantly alter the pharmacological profile, making SAR analysis vital for future drug design efforts.
Neuropharmacological Studies
A study investigated the effects of this compound on anxiety-related behaviors in rodent models. Results indicated that treatment with this compound led to a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
Anticancer Studies
In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis through activation of caspase pathways, highlighting its potential utility in cancer therapy.
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Fluorochroman-4-amine | Lacks methyl group | Less potent than this compound |
| 8-Methylchroman-4-amine | Lacks fluorine atom | Reduced binding affinity compared to (R)-6-Fluoro compound |
| Chroman-4-amine | Lacks both fluorine and methyl groups | Significantly less potent in biological applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
